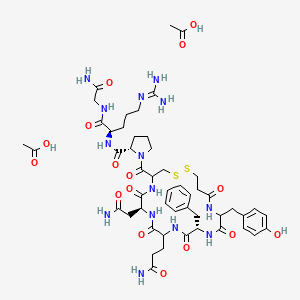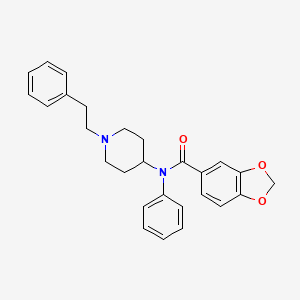
Bpkdi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bipyridyl protein kinase D inhibitor (Bpkdi) is a selective small-molecule inhibitor targeting the protein kinase D family, which includes protein kinase D1, protein kinase D2, and protein kinase D3. Protein kinase D is a family of serine-threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of protein kinase D activity is associated with several diseases, such as cancer, inflammation, and metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bpkdi is synthesized through high-throughput screening and pharmaceutical chemistry techniques. The synthesis involves the preparation of bipyridyl derivatives, which are then subjected to various chemical reactions to obtain the final compound. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Bpkdi undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the bipyridyl moiety of this compound, altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .
Aplicaciones Científicas De Investigación
Bpkdi has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of protein kinase D in various chemical reactions and pathways.
Biology: In biological research, this compound is employed to investigate the functions of protein kinase D in cellular processes such as proliferation, differentiation, and migration.
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein kinase D activity, such as cancer, inflammation, and metabolic disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development
Mecanismo De Acción
Bpkdi exerts its effects by selectively inhibiting the activity of protein kinase D isoforms. It binds to the ATP-binding site of protein kinase D, preventing the phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and migration. The molecular targets of this compound include protein kinase D1, protein kinase D2, and protein kinase D3, which are involved in regulating key cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
CID 1893668: A small-molecule inhibitor of protein kinase D1 with a different chemical structure but similar inhibitory activity.
CID 2011756: Another protein kinase D1 inhibitor with distinct structural features.
CID 5389142: A novel inhibitor of protein kinase D1 with unique binding properties.
Uniqueness of Bpkdi
This compound is unique in its high selectivity and potency against all three isoforms of protein kinase D. Its bipyridyl structure allows for effective binding to the ATP-binding site, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound offers a broader range of inhibition across the protein kinase D family, making it a versatile compound for studying protein kinase D-related pathways and diseases .
Propiedades
IUPAC Name |
2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDRALEEPGBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775019.png)


![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)



![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)

![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)

![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)
